molecular formula C13H13NO2 B2569000 1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 2229426-02-0

1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B2569000
CAS No.: 2229426-02-0
M. Wt: 215.252
InChI Key: VOUWUENZRLICAN-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: Not explicitly provided; Ref: 3D-EPD42602 in ) is a cyclopropane derivative featuring a carboxylic acid group, two methyl substituents on the cyclopropane ring, and a 4-cyanophenyl aromatic moiety. This molecule is commercially available as a versatile scaffold for pharmaceutical and agrochemical research, with pricing ranging from €783 (50 mg) to €2,325 (500 mg) .

Analogous compounds (e.g., 1-(3-chlorophenyl)cyclopropane derivatives in ) are synthesized via esterification followed by cyclopropane ring closure, suggesting similar pathways for the target compound.

Properties

IUPAC Name

1-(4-cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-12(2)8-13(12,11(15)16)10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUWUENZRLICAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C2=CC=C(C=C2)C#N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-cyanobenzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., -CN, -F) lower pKa values (increasing acidity) compared to electron-donating groups (e.g., -OCH₃). Positional isomerism: The 3-cyanophenyl isomer () has similar physicochemical properties to the 4-cyanophenyl target compound but differs in reactivity due to steric and electronic effects.
  • Biological Relevance :

    • Pyrethroid metabolites like trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid () share the cyclopropane-carboxylic acid core but feature halogenated vinyl groups, enhancing their insecticidal activity and environmental persistence.

Commercial and Industrial Relevance

  • The 4-cyanophenyl derivative is priced higher (€783/50 mg) than its 3-cyanophenyl isomer (€749/50 mg), reflecting demand for para-substituted aromatic intermediates in medicinal chemistry .
  • Halogenated analogs (e.g., 1-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid, ) are prioritized in pesticide research due to enhanced metabolic stability .

Biological Activity

Overview

1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclopropane ring and a 4-cyanophenyl substituent. Its molecular formula is C13H13NO2, with a molecular weight of approximately 215.2 g/mol . This compound has garnered interest in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

C13H13NO2\text{C}_{13}\text{H}_{13}\text{N}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves the cyclopropanation of a suitable precursor. A common method includes reacting 4-cyanobenzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydride. This reaction is usually conducted in aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropane ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi by interfering with their cellular processes. The mechanism is believed to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways .

Anticancer Effects

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of cell proliferation : The compound may disrupt cell cycle progression.
  • Induction of oxidative stress : This can lead to cellular damage and apoptosis.
  • Modulation of signaling pathways : It may affect pathways involved in cell survival and death .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. These results indicate its potential as a lead compound for developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 25 µM. Flow cytometry analysis indicated that treatment led to increased apoptosis rates in treated cells compared to controls.

Cell Line IC50 (µM)
HeLa30
MCF-725
A54935

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Binding to enzymes : The compound may act as an inhibitor or modulator of enzyme activity.
  • Receptor interaction : It could influence receptor-mediated signaling pathways, which are crucial for cellular responses.
  • Alteration of protein conformation : This can disrupt normal protein function and lead to cellular stress responses.

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